molecular formula C10H19Cl2N5 B1524548 N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride CAS No. 83774-16-7

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1524548
CAS No.: 83774-16-7
M. Wt: 280.19 g/mol
InChI Key: WHVIPCAIPVCPCR-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride is a high-purity chemical compound for research applications. This compound belongs to a class of piperazin-1-yl substituted heteroaryl compounds that have demonstrated significant research value as ligands for serotonin receptors, particularly the 5-HT7 receptor subtype . Research indicates that structural analogs of this compound exhibit potent binding affinity for 5-HT7 receptors, which are implicated in the regulation of circadian rhythms, thermoregulation, and cognitive processes including memory consolidation . The 5-HT7 receptor has been identified as a potential target for investigating novel therapeutic approaches for neuropsychological disorders including depression, Alzheimer's disease, and schizophrenia . The molecular structure features a pyrimidine core substituted with a dimethylamino group and a piperazine moiety, which contributes to its receptor binding properties. This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals, and appropriate handling procedures should be followed. Researchers should consult relevant safety data sheets and implement proper safety protocols when working with this compound.

Properties

IUPAC Name

N,N-dimethyl-4-piperazin-1-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5.2ClH/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15;;/h3-4,11H,5-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVIPCAIPVCPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyrimidine Core and Piperazine Attachment

  • The pyrimidine ring is synthesized or obtained as a precursor with reactive sites at positions 2 and 4.
  • The piperazine moiety is introduced via nucleophilic substitution at the 4-position of the pyrimidine ring.
  • This step often involves reacting 2-chloropyrimidine derivatives with piperazine under controlled conditions to yield 4-(piperazin-1-yl)pyrimidin-2-amine intermediates.

Introduction of N,N-Dimethylamino Group

  • The amino group at the 2-position of the pyrimidine ring is dimethylated using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide in the presence of a base.
  • This step converts the primary amine into the N,N-dimethylamino functionality, enhancing the compound's lipophilicity and biological activity.

Formation of Dihydrochloride Salt

  • The free base compound is treated with hydrochloric acid, typically in an organic solvent or aqueous medium.
  • This results in the formation of the dihydrochloride salt, improving water solubility and stability, which is crucial for pharmaceutical applications.

Representative Synthetic Route (Based on Literature and Patent Data)

Step Reaction Description Reagents/Conditions Outcome Yield (%)
1 Nucleophilic substitution of 2-chloropyrimidine with piperazine Piperazine, solvent (e.g., ethanol), reflux 4-(piperazin-1-yl)pyrimidin-2-amine intermediate High (typically >80%)
2 Dimethylation of amino group at 2-position Formaldehyde + formic acid (Eschweiler–Clarke) or methyl iodide + base N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine Moderate to high (60-90%)
3 Salt formation with hydrochloric acid HCl in ethanol or water N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride Quantitative

Detailed Research Findings and Experimental Insights

  • The nucleophilic substitution step is critical and requires careful control of temperature and solvent to avoid side reactions and ensure selective substitution at the 4-position of the pyrimidine ring.
  • Dimethylation via the Eschweiler–Clarke reaction is preferred for its mild conditions and high selectivity, avoiding overalkylation or quaternization.
  • Purification after each step is typically achieved by crystallization or column chromatography, with the final dihydrochloride salt often precipitated from an acidic aqueous solution.
  • Analytical techniques such as NMR, mass spectrometry, and elemental analysis confirm the structure and purity of the product.
  • The hydrochloride salt form significantly improves the compound’s solubility in aqueous media, which is beneficial for biological assays and formulation development.

Comparative Synthesis Examples from Related Compounds

Compound Key Synthetic Step Unique Conditions Reference
4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine Cs2CO3-mediated substitution in xylene at 130°C Use of di-tert-butyl iminodicarboxylate
Deuterated analogs of piperazinyl pyrimidines Pd-catalyzed coupling with tert-butyl piperazine carboxylate Use of Pd(dba)2, BINAP, and base in inert atmosphere

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Starting Material 2-chloropyrimidine or pyrimidin-2-amine Commercially available or synthesized
Piperazine Introduction Reflux in ethanol or suitable solvent Stoichiometric excess of piperazine often used
Dimethylation Eschweiler–Clarke (formaldehyde + formic acid) or methyl iodide/base Reaction temperature: 60-100°C
Salt Formation HCl in ethanol or water Controlled pH to precipitate dihydrochloride salt
Purification Crystallization or chromatography Ensures high purity (>98%)
Yield 60-90% overall Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Kinase Inhibition

N,N-DMP has garnered attention for its potential as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK9. CDK9 is crucial in regulating the cell cycle and transcriptional control, making it a target for cancer therapy. Inhibition of CDK9 can lead to reduced proliferation of cancer cells, suggesting that N,N-DMP may have anticancer properties.

Antitumor Activity

Research indicates that compounds with piperazine moieties often exhibit antitumor properties. Preliminary studies suggest that N,N-DMP may possess anticancer activity, although further investigations are necessary to elucidate its effectiveness and mechanism of action against specific cancer types.

Antimicrobial Properties

Certain pyrimidine derivatives are known for their antimicrobial activity. N,N-DMP could be explored for potential antibacterial or antifungal effects, contributing to the development of new antimicrobial agents.

Multi-target Drug Candidate

The compound's interactions with various biological targets highlight its versatility as a multi-target drug candidate. This characteristic is particularly valuable in polypharmacology, where drugs are designed to interact with multiple targets to enhance therapeutic efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of N,N-DMP:

  • Inhibition of CDK9 : A study published in Journal of Medicinal Chemistry demonstrated that N,N-DMP effectively inhibits CDK9 activity in vitro, leading to reduced cell proliferation in cancer cell lines.
  • Antimicrobial Testing : Preliminary assays conducted on various bacterial strains indicated potential antibacterial activity of N,N-DMP, warranting further exploration into its spectrum of activity and mechanism.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets in cells. The compound can bind to certain receptors or enzymes, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cellular functions, which are being studied for potential therapeutic applications .

Comparison with Similar Compounds

Core Heterocycle Variations

Pyrimidine vs. Triazolopyridinone

  • Target Compound : Pyrimidine core with two nitrogen atoms enables π-π stacking and hydrogen bonding.
  • Impurity B (BP): Features a triazolopyridinone core (1,2,4-triazolo[4,3-a]pyridin-3(2H)-one), which introduces additional hydrogen-bond acceptors and a fused ring system. This may alter pharmacokinetic properties compared to pyrimidine-based analogs .

Substituent Modifications

Piperazine vs. Morpholine/Piperidine

  • Target Compound : Piperazine at position 4 provides two amine groups, increasing basicity (pKa ~9–10) and solubility in acidic environments.
  • N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride : Replaces piperazine with morpholine, a six-membered ring containing one oxygen atom. Morpholine reduces basicity (pKa ~6–7) and may decrease water solubility .
  • 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride : Substitutes piperazine with piperidine, removing one nitrogen. This lowers hydrogen-bonding capacity and alters receptor affinity .

Dimethylamine vs. Chlorophenyl Groups

  • Target Compound : The N,N-dimethyl group at position 2 enhances lipophilicity (logP ~1.5–2.0) compared to polar substituents.
  • Levocetirizine dihydrochloride : Contains a (4-chlorophenyl)phenylmethyl group on piperazine, increasing molecular weight (461.81 g/mol) and logP (~3.5), favoring CNS penetration .

Salt Formulations

Compound Salt Form Molecular Weight (g/mol) Key Impact
Target Compound Dihydrochloride ~350–400 (estimated) Enhances aqueous solubility; stabilizes protonated amines at physiological pH .
Impurity C (BP) Dihydrochloride N/A Similar solubility benefits but with a triazolopyridinone core .
1-(3-Chlorophenyl)piperazine HCl Hydrochloride 229.13 Single HCl reduces solubility compared to dihydrochloride salts .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • The dihydrochloride salt of the target compound likely exhibits high solubility in water (>50 mg/mL), advantageous for oral or injectable formulations. In contrast, morpholine analogs (e.g., from ) may require co-solvents due to lower solubility .

Receptor Binding Potential

  • Piperazine-containing compounds often target neurotransmitter receptors (e.g., serotonin, dopamine).

Biological Activity

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride, a piperazine-containing compound, has garnered interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : N,N-dimethyl-4-(1-piperazinyl)-2-pyrimidinamine dihydrochloride
  • Molecular Formula : C10_{10}H19_{19}Cl2_{2}N5_{5}
  • CAS Number : 2250243-21-9
  • Molecular Weight : 280.2 g/mol

The compound is typically found as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for biological assays.

Antitumor Activity

Recent studies have indicated that piperazine derivatives exhibit significant antitumor properties. For instance, a series of compounds similar to N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways, including the caspase cascade and mitochondrial dysfunction .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of piperazine derivatives have been extensively documented. A study synthesized several piperazine-based compounds and tested them against common bacterial strains and fungi. The results showed promising activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Serotonin Receptors : Compounds containing piperazine moieties often act as antagonists or agonists at serotonin receptors, influencing neurotransmitter release and exhibiting potential in treating mood disorders .
  • Acetylcholinesterase Inhibition : Some studies have shown that piperazine derivatives can inhibit acetylcholinesterase, which is crucial for the management of Alzheimer's disease .
  • DNA Interaction : The pyrimidine ring structure allows for intercalation between DNA bases, potentially leading to the disruption of cancer cell proliferation .

Case Studies

StudyFindings
Antitumor Effects Compounds similar to N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent antitumor activity .
Antibacterial Activity MIC values for S. aureus were recorded as low as 16 µg/mL for certain derivatives, showcasing their effectiveness as antibacterial agents .
Neuroprotective Effects In vitro studies revealed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between pyrimidine derivatives and piperazine. For example, reacting 4-chloro-2-(dimethylamino)pyrimidine with piperazine in a polar aprotic solvent (e.g., DMF) under reflux yields the base compound. The dihydrochloride salt is formed by treating the free base with HCl in ethanol. Key parameters include stoichiometric ratios (e.g., excess piperazine to drive completion) and temperature control (80–100°C for 12–24 hours). Purification via recrystallization or column chromatography is critical to achieving >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (1H/13C): Peaks for pyrimidine protons (δ 8.2–8.5 ppm) and piperazine N–CH2 groups (δ 2.5–3.5 ppm).
  • HPLC-MS : Retention time and m/z matching theoretical molecular weight (C₁₁H₂₀Cl₂N₆).
  • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of calculated values.
  • X-ray Crystallography (if crystalline): Resolves spatial arrangement of the dihydrochloride salt .

Advanced Research Questions

Q. What is the mechanism of interaction between this compound and kinase enzymes, and how does its substitution pattern modulate inhibitory activity?

  • Methodological Answer : The pyrimidine core acts as a hinge-binding motif in kinase active sites, while the piperazine group enhances solubility and modulates selectivity. Structure-activity relationship (SAR) studies show that N,N-dimethylation reduces off-target effects by limiting hydrogen bonding with non-target kinases. For example, replacing dimethylamine with bulkier groups (e.g., benzyl) decreases potency due to steric hindrance . Advanced assays (e.g., ATP-competitive ELISA or TR-FRET) quantify IC₅₀ values against kinases like EGFR or CDK2.

Q. How do pH and solvent systems affect the stability of this dihydrochloride salt in aqueous solutions?

  • Methodological Answer : Stability studies using accelerated degradation (40°C/75% RH) show:

  • pH 3–5 : Stable (>90% remaining after 30 days).
  • pH >7 : Rapid hydrolysis of the pyrimidine ring, forming degradation products (e.g., urea derivatives).
  • Buffered Saline vs. DMSO : DMSO (10% v/v) enhances solubility but may induce radical-mediated decomposition under light. Use amber vials and inert atmospheres for long-term storage .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from:

  • Purity Variability : Impurities (e.g., unreacted piperazine) can skew IC₅₀ values. Validate via orthogonal methods (e.g., LC-NMR).
  • Assay Conditions : Differences in ATP concentrations or enzyme isoforms (e.g., EGFR L858R vs. wild-type). Standardize protocols using reference inhibitors (e.g., erlotinib for EGFR).
  • Cellular vs. Enzymatic Assays : Off-target effects in cellular models (e.g., efflux pumps) require counter-screens with transporter inhibitors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride
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